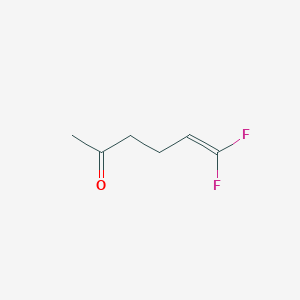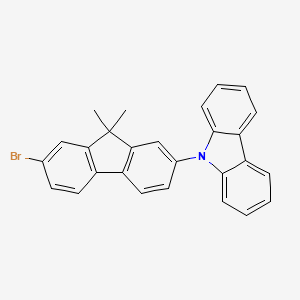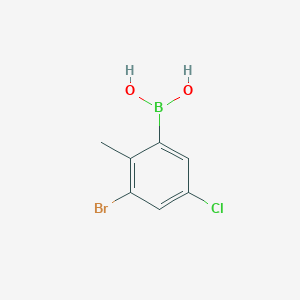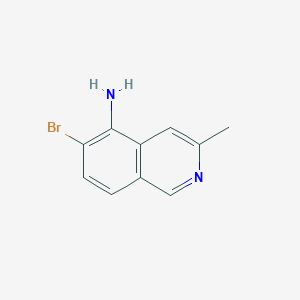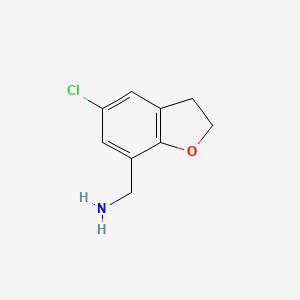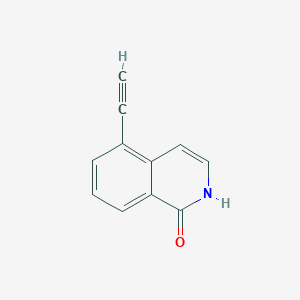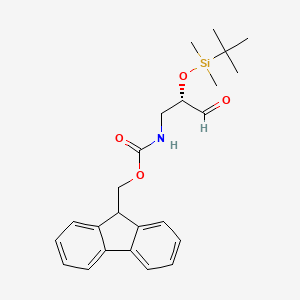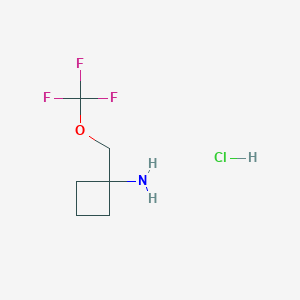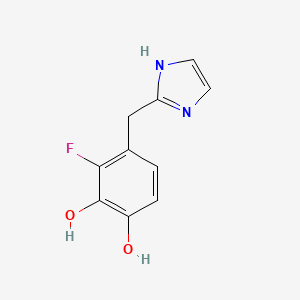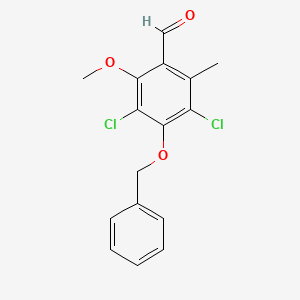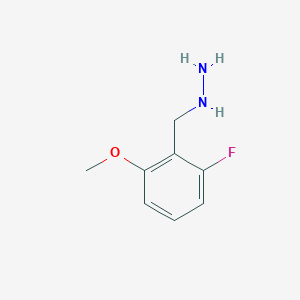
2,3,5,6-Tetraaminopyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine-2,3,5,6-tetraamine hydrochloride is a chemical compound with the molecular formula C5H10ClN5. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its multiple amine groups attached to the pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of pyridine-2,3,5,6-tetraamine hydrochloride typically involves a two-step process: nitration and hydrogenation. The nitration step uses a mixture of oleum and fuming nitric acid to improve the yield and purity of the intermediate product. The hydrogenation step employs a H2/Pd/C/C2H5OH system, resulting in a highly efficient conversion .
Industrial Production Methods: In industrial settings, the production of pyridine-2,3,5,6-tetraamine hydrochloride follows similar synthetic routes but on a larger scale. The use of advanced reactors and continuous flow systems ensures high yield and purity while maintaining safety and environmental standards.
Análisis De Reacciones Químicas
Types of Reactions: Pyridine-2,3,5,6-tetraamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include nitric acid and other oxidizing agents.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Various halogenating agents and catalysts are employed.
Major Products Formed: The major products formed from these reactions include nitro derivatives, reduced amine derivatives, and substituted pyridine compounds .
Aplicaciones Científicas De Investigación
Pyridine-2,3,5,6-tetraamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of high-performance polymers and materials for military and aerospace applications
Mecanismo De Acción
The mechanism of action of pyridine-2,3,5,6-tetraamine hydrochloride involves its interaction with various molecular targets. The compound’s multiple amine groups allow it to form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its exact molecular targets and pathways are still under investigation, but it is known to affect cellular processes through its interaction with enzymes and receptors .
Comparación Con Compuestos Similares
2,3,5,6-Tetraaminopyridine: Similar in structure but without the hydrochloride component.
Pyridine-2,3,5,6-tetraamine trihydrochloride: A closely related compound with three hydrochloride groups.
Uniqueness: Pyridine-2,3,5,6-tetraamine hydrochloride is unique due to its specific arrangement of amine groups and the presence of the hydrochloride component, which enhances its solubility and reactivity in various chemical environments .
Propiedades
Fórmula molecular |
C5H10ClN5 |
|---|---|
Peso molecular |
175.62 g/mol |
Nombre IUPAC |
pyridine-2,3,5,6-tetramine;hydrochloride |
InChI |
InChI=1S/C5H9N5.ClH/c6-2-1-3(7)5(9)10-4(2)8;/h1H,6-7H2,(H4,8,9,10);1H |
Clave InChI |
BDAJUYFGYBZCBE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=C1N)N)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S,4S,5S,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12827521.png)

![1-ethyl-N-methyl-5-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12827525.png)
